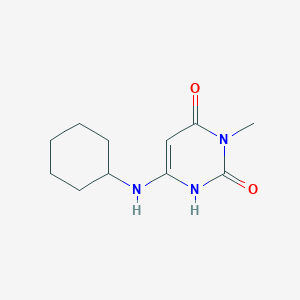

6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(cyclohexylamino)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-14-10(15)7-9(13-11(14)16)12-8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINNSQRGUJUIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of cyclohexylamine with 3-methyluracil. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The amino group at position 6 can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications at Position 6

The substituent at position 6 is critical for modulating biological activity and physicochemical properties. Key analogs include:

- Lipophilicity vs.

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 12g ) increase stability and may enhance binding to charged residues in enzymes like HIV reverse transcriptase.

Modifications at Position 3

The methyl group at position 3 is conserved in many analogs, but variations exist:

- Hydroxyl vs. Methyl : Hydroxyl groups (e.g., in 12d–12j ) enable hydrogen bonding but may reduce metabolic stability compared to methyl groups.

Key Research Findings

Substituent Position Matters : The position of substituents (e.g., trifluoromethyl at ortho vs. para) significantly affects activity. For example, 12g (2-CF₃) has higher anti-HIV activity than 12e (4-CF₃) .

Lipophilicity Enhances Bioavailability: Cyclohexylamino derivatives exhibit superior cell permeability compared to polar analogs, as seen in antitumor studies .

Stereoelectronic Effects: Electron-withdrawing groups (CF₃, NO₂) improve enzyme inhibition by stabilizing charge-transfer interactions .

Biological Activity

6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a cyclohexylamino group at position 6 and a methyl group at position 3, contributes to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₇N₃O₂

- Molecular Weight : 223.276 g/mol

- CAS Number : 6702-71-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential effects in several areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Properties : Research has suggested that this compound may inhibit cancer cell proliferation. It is believed to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Anticancer Activity :

- A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis.

-

Case Study on Antimicrobial Efficacy :

- In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The study suggested that the cyclohexylamino group enhances membrane permeability, contributing to its antimicrobial action.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:

- Synthetic Methods : The compound is synthesized through a reaction between cyclohexylamine and 3-methyluracil under reflux conditions in solvents like ethanol or methanol. Variations in reaction conditions can influence yield and purity.

- Structural Modifications : Modifications of the cyclohexyl group or substitution at other positions on the pyrimidine ring have been explored to improve potency and selectivity against specific targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(cyclohexylamino)-3-methylpyrimidine-2,4-dione, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using urea or thiourea derivatives under reflux conditions. For example, sodium ethoxide in ethanol promotes cyclization of intermediates like ethyl 3-cyclohexylaminocrotonate. Optimization involves adjusting temperature (70–100°C), solvent polarity (ethanol or DMF), and stoichiometry of reagents. Monitoring via TLC and purification via recrystallization (water or ethanol) improves yield (up to 60–80%) and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent positions (e.g., cyclohexylamino protons at δ 1.2–2.1 ppm, methyl group at δ 2.5 ppm) and aromatic ring integrity .

- LCMS : Validates molecular weight (e.g., [M+H]+ ≈ 265.3) and detects impurities .

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯O interactions in crystal lattices) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA or fluorescence-based kits .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How does the cyclohexylamino substituent influence the compound’s pharmacokinetics and target binding compared to other alkylamino groups?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., cyclohexylamino logP ≈ 2.5 vs. isobutylamino logP ≈ 1.8) to correlate with membrane permeability .

- Molecular Docking : Compare binding affinities to enzymes (e.g., HIV reverse transcriptase) using AutoDock Vina; cyclohexyl groups may enhance hydrophobic pocket interactions .

- SPR/Biacore : Quantify binding kinetics (KD) to targets like RNase H, where bulkier substituents may reduce dissociation rates .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR) for enzyme inhibition?

- Methodological Answer :

- Analog Synthesis : Replace cyclohexylamino with benzyl, trifluoromethyl, or heterocyclic groups .

- Enzymatic Assays : Test inhibition of HIV RNase H or eEF-2K using fluorescence-quenched substrates .

- Mutagenesis Studies : Identify critical residues (e.g., His539 in RNase H) via alanine scanning to validate binding pockets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Orthogonal Assays : Confirm antiviral activity using both cell-based (e.g., luciferase reporter assays) and enzymatic (e.g., RT-PCR) methods .

- Purity Validation : HPLC (>95% purity) and HRMS to exclude batch variability .

- Metabolic Profiling : Assess stability in liver microsomes to rule out rapid degradation .

Q. How can computational methods guide the optimization of this compound’s solubility without compromising bioactivity?

- Methodological Answer :

- QSAR Modeling : Train models on aqueous solubility (LogS) using descriptors like polar surface area and H-bond donors .

- Co-crystallization : Co-formulate with cyclodextrins or PEG derivatives to enhance dissolution .

- Salt Formation : Test hydrochloride or mesylate salts for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.